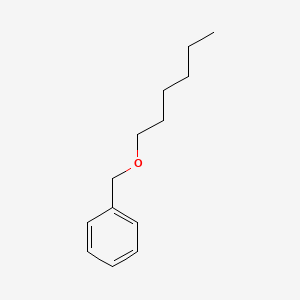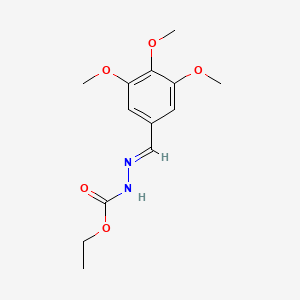
Benzyl hexyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl hexyl ether is an organic compound with the molecular formula C13H20O. It belongs to the class of ethers, which are characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzyl hexyl ether can be synthesized using the Williamson ether synthesis method. This involves the reaction of benzyl bromide with hexanol in the presence of a strong base such as sodium hydride (NaH) or potassium hydroxide (KOH). The reaction typically proceeds via an S_N2 mechanism, where the alkoxide ion (formed from hexanol) attacks the benzyl bromide, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl hexyl ether undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: HBr, HI, acidic conditions.
Major Products:
Oxidation: Benzyl hexyl ketone.
Reduction: Benzyl alcohol, hexane.
Substitution: Benzyl halides, hexanol.
Aplicaciones Científicas De Investigación
Benzyl hexyl ether finds applications in various scientific research fields:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Mecanismo De Acción
The mechanism of action of benzyl hexyl ether involves its interaction with various molecular targets and pathways:
Enzymatic Reactions: this compound can act as a substrate for enzymes, leading to the formation of specific products through enzymatic catalysis.
Protecting Group: In organic synthesis, this compound can protect hydroxyl groups from unwanted reactions, allowing selective transformations to occur.
Solvent Effects: As a solvent, this compound can influence the solubility and reactivity of other compounds, thereby affecting the overall reaction kinetics and outcomes.
Comparación Con Compuestos Similares
Benzyl methyl ether (C8H10O): Similar structure but with a methyl group instead of a hexyl group.
Benzyl ethyl ether (C9H12O): Similar structure but with an ethyl group instead of a hexyl group.
Benzyl propyl ether (C10H14O): Similar structure but with a propyl group instead of a hexyl group.
Uniqueness: Benzyl hexyl ether is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain benzyl ethers. This can influence its solubility, boiling point, and reactivity in various chemical reactions .
Propiedades
Número CAS |
61103-84-2 |
|---|---|
Fórmula molecular |
C13H20O |
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
hexoxymethylbenzene |
InChI |
InChI=1S/C13H20O/c1-2-3-4-8-11-14-12-13-9-6-5-7-10-13/h5-7,9-10H,2-4,8,11-12H2,1H3 |
Clave InChI |
CBXXPNJELNWJCH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-Butyl-n-[2-(pyridin-2-yl)ethyl]butan-1-amine](/img/structure/B11962775.png)
![1,1-Dichloro-1,1a,1b,2,5,5a,6,6a-octahydro-2,5-methanocyclopropa[a]indene](/img/structure/B11962778.png)
![methyl 2-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11962793.png)

![4-{(E)-[({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11962801.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11962808.png)
![(5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11962811.png)
![(5Z)-5-({3-[4-(allyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(2,6-dimethyl-4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11962816.png)


![(2E)-3-Phenyl-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]-2-propenamide](/img/structure/B11962843.png)


